
Sepiumol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sepiumol A is a natural product that has garnered attention in the field of life sciences researchThe compound is cataloged under the number TN6295 and has the CAS number 2411999-52-3 .
Métodos De Preparación
The preparation of Sepiumol A involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for preparing similar natural products often include:
Extraction from natural sources: This involves isolating the compound from plants or other biological materials using solvents and purification techniques.
Chemical synthesis: This method involves constructing the compound through a series of chemical reactions, often starting from simpler organic molecules.
Industrial production methods for such compounds typically involve scaling up these laboratory techniques to produce larger quantities while maintaining purity and consistency.
Análisis De Reacciones Químicas
Sepiumol A, like many natural products, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Sepiumol A has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a bioactive compound.
Medicine: There is interest in exploring this compound for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism by which Sepiumol A exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies on this compound are limited, similar compounds often act by:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.
Altering gene expression: This can affect the production of proteins and other molecules within cells.
Interacting with cellular membranes: This can influence cell signaling and transport processes
Comparación Con Compuestos Similares
Sepiumol A can be compared to other natural products with similar structures and properties. Some of these compounds include:
Gliricidia sepium: Known for its applications in agroforestry and soil fertility enhancement.
Azadirachta indica (Neem): Used for its insecticidal and medicinal properties.
Moringa oleifera: Known for its nutritional and medicinal benefits.
What sets this compound apart is its unique chemical structure and the specific biological activities it exhibits, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C24H24O7 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
2-hydroxy-5-[[2-hydroxy-5-[(2-hydroxy-4-methoxyphenyl)methyl]-4-methoxyphenyl]methyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C24H24O7/c1-29-19-5-4-14(20(26)10-19)6-16-7-15(21(27)11-23(16)30-2)8-17-9-18(13-25)22(28)12-24(17)31-3/h4-5,7,9-13,26-28H,6,8H2,1-3H3 |
Clave InChI |
ISIUBTXAUJTCIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC2=CC(=C(C=C2OC)O)CC3=CC(=C(C=C3OC)O)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


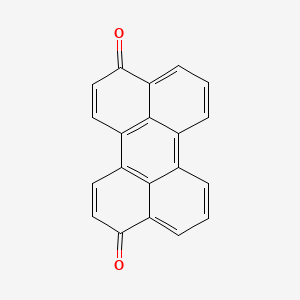



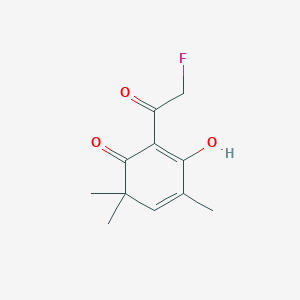
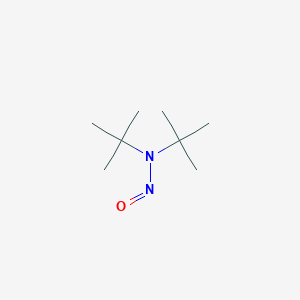


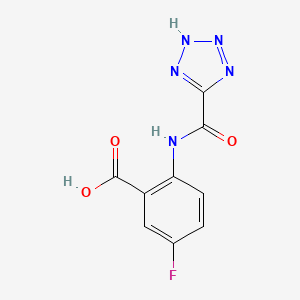
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)

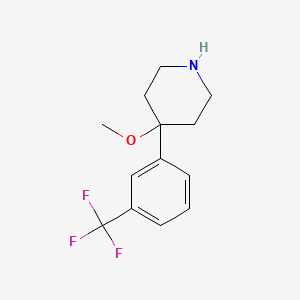
![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)

